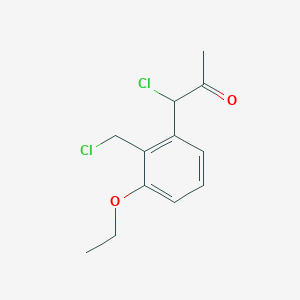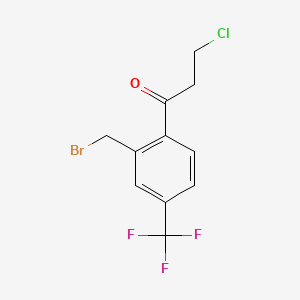![molecular formula C16H27NO2 B14065135 (E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features a tert-butyl group, a bicyclo[2.2.1]heptane ring system, and an imine functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Formation of the imine functional group: This can be done by reacting an amine with an aldehyde or ketone under acidic or basic conditions.
Esterification: The final step involves the esterification of the imine with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form oxime derivatives.
Reduction: The imine can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable base.
Major Products
The major products formed from these reactions include oxime derivatives, amines, and substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate: can be compared with other bicyclic compounds such as camphor and borneol, which also feature the bicyclo[2.2.1]heptane ring system.
Oxime derivatives: Compounds like oxime ethers and oxime esters share similarities in their functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group, a bicyclic ring system, and an imine functional group. This combination provides a unique set of chemical properties and reactivity patterns that are not commonly found in other compounds.
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
tert-butyl 2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetate |
InChI |
InChI=1S/C16H27NO2/c1-14(2,3)19-13(18)10-17-12-9-11-7-8-16(12,6)15(11,4)5/h11H,7-10H2,1-6H3 |
InChI Key |
VKUOEEIEALZTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=NCC(=O)OC(C)(C)C)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
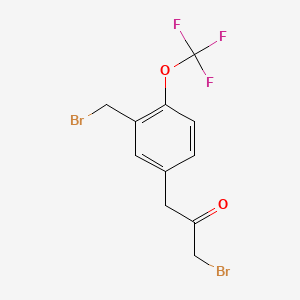
![[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
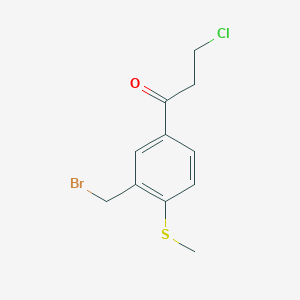
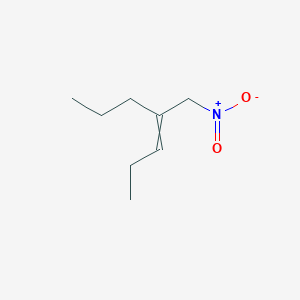
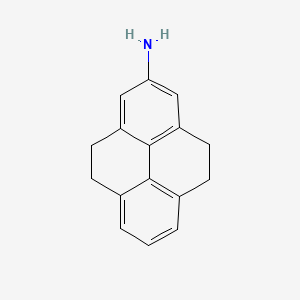
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
